N1,N1-dimethylethane-1,2-diamine dihydrobromide
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Overview
Description
N1,N1-dimethylethane-1,2-diamine dihydrobromide is a useful research compound. Its molecular formula is C4H13BrN2 and its molecular weight is 169.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N1,N1-Dimethylethane-1,2-diamine dihydrobromide, also known as N’,N’-dimethylethane-1,2-diamine;dihydrobromide, is a complex compound with multiple potential targets. It has been found to interact with STAT5 , controlling its biological activity . It also acts as a ligand, forming coordination complexes with metals such as copper (II) and ruthenium (II) .
Mode of Action
The compound interacts with its targets through its two secondary amine functional groups . As a ligand, it forms coordination complexes with metals, which can have various effects depending on the specific metal and the biological context .
Biochemical Pathways
The compound is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes . These reactions can affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways involved. For example, its interaction with STAT5 can have effects on cell signaling , while its role as a ligand in metal complexes can influence various chemical reactions .
Biochemical Analysis
Biochemical Properties
N1,N1-dimethylethane-1,2-diamine dihydrobromide is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins, particularly those involved in catalysis .
Cellular Effects
It is known to enhance the adsorption of carbon dioxide .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .
Properties
CAS No. |
1245570-04-0 |
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Molecular Formula |
C4H13BrN2 |
Molecular Weight |
169.06 g/mol |
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
InChI Key |
WHLWAFIEVIOCNM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN.Br.Br |
Canonical SMILES |
CN(C)CCN.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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